N-Methylalbine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

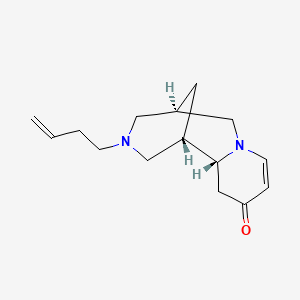

N-Methylalbine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.3480 g/mol It is a derivative of albine, where a methyl group is attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methylalbine can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves a two-step process starting from piperazine, followed by its nitrosation and reduction . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Blocking and Deblocking Reactions in Polyurethane Chemistry

N-Methylaniline serves as a blocking agent for polyisocyanates, forming thermally reversible adducts critical for polyurethane coatings. Kinetic studies reveal:

Forward Reaction (Blocking):

-

Second-order rate constants range from 5.74×10−2 to 17.38×10−2 mol⁻¹·min⁻¹ at 30–70°C for unsubstituted N-methylaniline .

-

Electron-withdrawing substituents (e.g., -Cl, -COOCH₃) reduce reactivity by 40–60% due to decreased nitrogen basicity .

Reverse Reaction (Deblocking):

-

First-order rate constants increase exponentially with temperature (k=1.01×10−2 min⁻¹ at 98°C equilibrium) .

-

Equilibrium temperatures range from 98–111°C depending on substituents (Table 1) .

Table 1: Kinetic Parameters for N-Methylaniline-Blocked Polyisocyanates

| Blocking Agent | Ea (Forward, kJ/mol) | Ea (Reverse, kJ/mol) | Equilibrium Temp (°C) |

|---|---|---|---|

| N-Methylaniline | 135.7 | 89.2 | 98 |

| 4-Chloro derivative | 148.3 | 92.7 | 100 |

| Methyl ester derivative | 162.1 | 105.4 | 104 |

Catalytic Hydrogenation

Platinum-catalyzed reactions with N-methylaniline show:

-

Reductive alkylation: Achieves 93% yield of N-benzyl-N-methylaniline using Pt/C (0.3 mol%), HCO₂H, and PhSiH₃ in toluene .

-

Cyclization: Forms 1-methylindoline (72% yield) under similar conditions .

-

Catalyst recyclability maintains >90% efficiency for 5 cycles .

Hydrolysis and Stability

-

Rapid hydrolysis in acidic/alkaline conditions generates methylamine and nitroso byproducts .

-

Reacts violently with oxidizing agents (e.g., HNO₃), requiring strict moisture/light exclusion during storage .

Substituent Effects on Reactivity

Electron-donating groups (e.g., -OCH₃) accelerate blocking reactions by 30% compared to unsubstituted N-methylaniline, while steric hindrance from ortho-substituents increases activation energy by 15–20 kJ/mol .

This reactivity profile positions N-methylaniline as a versatile intermediate in polymer chemistry and catalytic synthesis, though its nitroso derivative formation necessitates careful handling .

Aplicaciones Científicas De Investigación

Molecular Scaffolding

N-Methylalanine has been proposed as a peptide-based molecular scaffold due to its unique structural properties. Oligo(N-methylalanine) (oligo-NMA) exhibits a minimal structure while providing a high density of functionalizable sites. This characteristic allows it to mimic the functions of biomacromolecules effectively, making it useful for developing chemical tools for manipulating biomacromolecules. The ability to introduce functional groups on the nitrogens and α-carbons of oligo-NMA enhances its utility in designing protein ligands and other bioactive compounds .

The synthesis of N-Methylalanine can be achieved through various methods, including one-step processes involving the reductive N-methylamination of pyruvate using methylamine. This method has been optimized using bacterial strains such as Corynebacterium glutamicum, which can produce N-Methylalanine under specific growth conditions . The efficiency of these production methods is crucial for large-scale applications in pharmaceuticals and biotechnology.

Pharmaceutical Applications

N-Methylalanine and its derivatives have significant implications in drug development. The incorporation of N-methylated amino acids into peptides can enhance their stability against proteolytic degradation and improve membrane permeability. This property is particularly valuable in designing therapeutic peptides that require prolonged activity in biological systems . For instance, the substitution of an N-terminal glycine residue with sarcosine (a derivative of N-Methylalanine) has been shown to increase the half-life and efficacy of angiotensin II analogs.

Health Implications

Research has indicated associations between N-Methylalanine levels and various health outcomes, including cancer risk. Studies have explored the metabolomic associations of N-Methylalanine with exposure to different environmental factors and its potential role as a biomarker for certain diseases . Understanding these associations is critical for developing diagnostic tools and therapeutic strategies.

Table 2: Health Associations of N-Methylalanine

| Health Outcome | Association Type |

|---|---|

| Cancer Risk | Potential biomarker for cancer susceptibility |

| Metabolomic Profiles | Linked to dietary intake and environmental exposures |

Case Studies

Case Study 1: Oligo(N-Methylalanine) as a Scaffold

In a study published by Yokomine et al., oligo(N-methylalanine) was successfully utilized to design protein ligands that demonstrated enhanced binding affinity due to the scaffold's unique properties . The research highlighted the potential for oligo-NMA in drug delivery systems.

Case Study 2: Production Optimization

Research conducted on Corynebacterium glutamicum demonstrated that optimizing growth conditions can significantly increase the yield of N-Methylalanine during fermentation processes. This study emphasized the importance of metabolic engineering in enhancing production efficiency .

Mecanismo De Acción

The mechanism of action of N-Methylalbine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

N-Methylalbine can be compared with other similar compounds such as:

Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

N-Ethylmaleimide: Another derivative with an ethyl group instead of a methyl group.

This compound is unique due to its specific structure and the presence of both an albine backbone and a methyl group, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, ease of synthesis, and wide range of applications make it an important subject of study in scientific research and industrial applications.

Propiedades

Número CAS |

6822-63-5 |

|---|---|

Fórmula molecular |

C15H22N2O |

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |

InChI |

InChI=1S/C15H22N2O/c1-2-3-5-16-9-12-7-13(11-16)15-8-14(18)4-6-17(15)10-12/h2,4,6,12-13,15H,1,3,5,7-11H2/t12-,13+,15-/m1/s1 |

Clave InChI |

QEFLZWOIQICVRH-VNHYZAJKSA-N |

SMILES |

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |

SMILES isomérico |

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CC(=O)C=CN3C2 |

SMILES canónico |

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |

Sinónimos |

N-methylalbine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.